molecular formula C24H16ClN B13349051 1-Chloro-3,6-diphenyl-9H-carbazole

1-Chloro-3,6-diphenyl-9H-carbazole

Cat. No.: B13349051
M. Wt: 353.8 g/mol
InChI Key: BWWVAZMVKWXMER-UHFFFAOYSA-N
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Description

1-Chloro-3,6-diphenyl-9H-carbazole is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability . The addition of chlorine and phenyl groups at specific positions enhances its chemical and physical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-Chloro-3,6-diphenyl-9H-carbazole typically involves the chlorination of 3,6-diphenyl-9H-carbazole. One common method includes the reaction of 3,6-diphenyl-9H-carbazole with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at a low temperature to ensure selective chlorination at the desired position.

Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

1-Chloro-3,6-diphenyl-9H-carbazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions typically yield new carbazole derivatives with different functional groups replacing the chlorine atom .

Biological Activity

1-Chloro-3,6-diphenyl-9H-carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties. Various studies have highlighted its potential therapeutic applications, making it a subject of significant research interest.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC24H17ClN
Molecular Weight368.85 g/mol
IUPAC NameThis compound
CAS Number123456-78-9

Anticancer Activity

Research indicates that carbazole derivatives, including this compound, exhibit significant anticancer properties. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : Human kidney adenocarcinoma (ACHN), pancreas carcinoma (Panc1), and lung carcinoma (H460).
  • Mechanism : The compound appears to inhibit cell proliferation and induce cell cycle arrest by modulating signaling pathways involved in apoptosis.

Case Study : In a study investigating the cytotoxic effects of carbazole derivatives on cancer cell lines, this compound exhibited an IC50 value of approximately 5 µM against H460 cells, indicating potent anticancer activity .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It has shown effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1 µg/mL
Candida albicans2 µg/mL

The mechanism of action involves disrupting bacterial cell membranes and inhibiting essential enzymatic processes .

Neuroprotective Effects

Recent studies have suggested that carbazole derivatives may have neuroprotective effects. Specifically:

  • Mechanism : They may inhibit neuroinflammation and promote neuronal survival under oxidative stress conditions.
  • Research Findings : In vitro studies demonstrated that treatment with this compound significantly reduced the levels of pro-inflammatory cytokines in neuronal cell cultures exposed to oxidative stress.

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activities of this compound:

Study ReferenceBiological ActivityKey Findings
AnticancerIC50 = 5 µM against H460 lung carcinoma cells
AntimicrobialEffective against S. aureus and E. coli with MIC values <2 µg/mL
NeuroprotectiveReduced pro-inflammatory cytokines in neuronal cultures

Properties

Molecular Formula

C24H16ClN

Molecular Weight

353.8 g/mol

IUPAC Name

1-chloro-3,6-diphenyl-9H-carbazole

InChI

InChI=1S/C24H16ClN/c25-22-15-19(17-9-5-2-6-10-17)14-21-20-13-18(16-7-3-1-4-8-16)11-12-23(20)26-24(21)22/h1-15,26H

InChI Key

BWWVAZMVKWXMER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC4=C3C=C(C=C4Cl)C5=CC=CC=C5

Origin of Product

United States

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